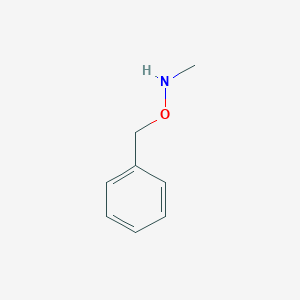

(Benzyloxy)(methyl)amine

Description

Contextual Significance of N-Alkoxyamines in Contemporary Organic Chemistry

N-Alkoxyamines, which are per-alkylated derivatives of hydroxylamine (B1172632), represent a class of compounds of significant interest in modern organic chemistry. nih.gov Their defining characteristic is the ability to undergo homolysis of the C–ON bond upon heating or irradiation, generating a persistent nitroxyl (B88944) radical and a transient alkyl radical. nih.gov This unique reactivity has established them as pivotal molecules in several advanced chemical fields. researchgate.net

The most prominent application of N-alkoxyamines is in nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. chimia.ch The principle of NMP is based on the reversible thermal dissociation of the alkoxyamine's weak NO–C bond, which creates a dynamic equilibrium between dormant and active polymer chains. chimia.ch Beyond polymerization, N-alkoxyamines are utilized in tin-free radical chemistry for constructing carbo- or hetero-cycles and in the total synthesis of natural products. nih.gov Furthermore, their applications extend to materials science for creating smart materials, in fluorescence sensing, and for the stabilization of polymers. nih.govresearchgate.net

Historical Development of Research on N-Benzyloxylated Amine Systems

The study of hydroxylamine derivatives has a rich history, with research on N-benzyloxylated systems evolving from foundational work on N-alkoxyamines and hydroxylamine reactions. Although considered an oddity when first discovered, the field gained significant momentum with the discovery of the role of alkoxyamines in NMP, patented in 1985. nih.gov

Earlier work in the 1970s and 1980s laid the groundwork for understanding the reactivity of such systems. For instance, a 1976 study by H. Stamm on the addition of N-methylhydroxylamine to ethyl crotonate was the first to establish that the reaction proceeds via a Michael-type conjugate addition, forming a β-hydroxyamino ester intermediate that subsequently cyclizes. conicet.gov.ar In 1984, S. J. E. Baldwin reported the addition of N-substituted hydroxylamines to α,β-unsaturated esters as a general method for synthesizing isoxazolidin-5-ones. conicet.gov.ar

Specific research into O-benzylhydroxylamine derivatives for various synthetic applications also emerged during this period. For example, O-benzylhydroxylamine was used in the 1990s in studies aimed at developing inhibitors for enzymes like diamine oxidase. mcmaster.ca The synthesis of O-benzyl-N-methyl hydroxylamine itself was achieved by reacting O-benzylhydroxylamine hydrochloride with methyl iodide in the presence of sodium bicarbonate. prepchem.com These foundational studies established the synthetic accessibility and key reaction pathways of N-benzyloxylated amine systems, paving the way for their use in more complex applications.

Structural Elucidation and Precise Nomenclature of (Benzyloxy)(methyl)amine

This compound is a specific N-alkoxyamine characterized by a methyl group and a benzyloxy group attached to a central nitrogen atom. Its systematic IUPAC name is this compound, and it is also commonly referred to as N-Methyl-O-benzylhydroxylamine or O-Benzyl-N-methyl hydroxylamine. prepchem.comnih.govbiosynth.com

Table 1: Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 22513-22-0 biosynth.com |

| Molecular Formula | C₈H₁₁NO nih.gov |

| Molecular Weight | 137.18 g/mol biosynth.com |

| InChI Key | IANNBWVHGOIPRN-UHFFFAOYSA-N uni.lu |

| SMILES | CNOCC1=CC=CC=C1 biosynth.com |

While a dedicated single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, structural parameters can be inferred from related compounds. For example, crystal structures of molecules containing the benzyloxy group show its characteristic aromatic ring and ether linkage. iucr.orgscienceopen.com Similarly, the geometry around the nitrogen atom in related acyclic hydroxylamines has been studied, providing insight into bond lengths and angles. mdpi.com

The spectroscopic properties of this compound can be predicted based on its constituent functional groups and data from analogous structures. For instance, the 1H NMR spectrum of the closely related N-benzylaniline shows the benzylic CH₂ protons as a singlet around 4.30 ppm and the aromatic protons in the 6.6-7.4 ppm range. rsc.org The 13C NMR spectrum of N-methylbenzylamine shows the N-methyl carbon at 36.1 ppm and the benzylic carbon at 55.7 ppm. rsc.org Based on these comparisons, the expected NMR data for this compound are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | ~7.3 | Multiplet | Aromatic protons (C₆H₅) |

| ~4.7-5.0 | Singlet | Benzylic protons (OCH₂) | |

| ~2.6-2.8 | Singlet | Methyl protons (NCH₃) | |

| ¹³C NMR | ~137-138 | Singlet | Quaternary aromatic carbon (C-ipso) |

| ~127-129 | Singlet | Aromatic carbons (CH) | |

| ~75-78 | Singlet | Benzylic carbon (OCH₂) |

Note: These are predicted values based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary.

Current State of the Art and Identified Research Gaps for N-Methyl-O-benzylhydroxylamine Analogues

The field of alkoxyamines, including analogues of N-Methyl-O-benzylhydroxylamine, is an active area of research with expanding applications. A significant contemporary focus is on the chemical triggering of the C–ON bond homolysis at or near room temperature, which would enhance control and safety, particularly for applications in biology and advanced materials. nih.govresearchgate.net

Recent research has ventured into using alkoxyamines as therapeutic agents. One novel strategy involves creating hybrid molecules where an alkoxyamine is linked to a peptide sequence that can be selectively cleaved by proteases specific to a pathogen, such as the malaria parasite Plasmodium falciparum. mdpi.com This targeted approach releases a cytotoxic alkyl radical directly at the site of infection. mdpi.com Similarly, N-benzylhydroxylamine analogues have been investigated as potential antibacterial agents, although establishing a clear structure-activity relationship has proven challenging. nih.gov Other research has focused on creating analogues of natural products like Fosmidomycin, using O-benzylhydroxylamine as a building block to develop new antitubercular agents. nih.gov

Despite these advances, several research gaps remain.

Controlled Radical Generation: There is a persistent need for methods that allow for the controlled generation of radicals at lower temperatures (below 40°C) and through specific chemical triggers rather than heat or light. researchgate.net This would broaden their applicability in sensitive environments like biological systems.

Structure-Activity Relationship (SAR): For many therapeutic applications, including antibacterial and antitubercular agents, the SAR for N-alkoxyamine and N-hydroxylamine analogues is not fully understood. nih.govnih.gov Further studies are needed to determine how modifications to the alkoxyamine structure, such as varying linker lengths or electronic properties, affect biological activity and target specificity. nih.gov

Bioavailability: For many potential drug candidates based on hydroxylamine structures, low lipophilicity can lead to poor bioavailability, hindering their clinical potential. acs.org Developing prodrug strategies or structural modifications to improve cell permeability remains a key challenge. acs.org

New Applications: While NMP is a mature field, the exploitation of alkoxyamine dynamic covalent chemistry in areas like 4D printing and self-healing materials is still emerging and represents a significant area for future growth. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylmethoxymethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9-10-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANNBWVHGOIPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22513-22-0 | |

| Record name | (benzyloxy)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Direct O-Benzylation of N-Methylhydroxylamine

The direct O-benzylation of N-methylhydroxylamine is a primary route for the synthesis of (benzyloxy)(methyl)amine. This method hinges on the selective alkylation of the oxygen atom over the nitrogen atom.

Optimization of Reaction Conditions for Selective O-Alkylation

The selective O-alkylation of N-methylhydroxylamine requires careful optimization of reaction conditions to favor the formation of the desired product over the N-alkylated or di-alkylated byproducts. Key parameters that are often adjusted include the choice of base, solvent, and temperature. For instance, the use of a milder base can help to deprotonate the hydroxyl group preferentially over the amine, thus promoting O-alkylation.

Role of Activating Agents and Protecting Groups

To enhance the efficiency and selectivity of O-benzylation, activating agents and protecting groups are often employed. N-hydroxyphthalimide and N-hydroxyurethane are examples of precursors that can be benzylated and then converted to O-benzylhydroxylamine, which can subsequently be methylated. This multi-step approach can circumvent the selectivity issues inherent in the direct benzylation of N-methylhydroxylamine.

Chemo- and Regioselectivity in Benzylation Reactions

Achieving high chemo- and regioselectivity is a critical challenge in the direct benzylation of N-methylhydroxylamine. The presence of two nucleophilic centers, the oxygen and the nitrogen, can lead to a mixture of O-benzylated, N-benzylated, and N,O-dibenzylated products. The reaction's regioselectivity is significantly influenced by the reaction conditions. For instance, the choice of the benzylating agent and the solvent system can steer the reaction towards the desired O-alkylation.

N-Alkylation of O-Benzylhydroxylamine with Methylating Reagents

An alternative and often more selective strategy for synthesizing this compound is the N-alkylation of O-benzylhydroxylamine. This approach avoids the issue of competing O- vs. N-alkylation by starting with the O-benzylated precursor.

Reductive Amination Protocols

Reductive amination is a highly effective method for the N-methylation of O-benzylhydroxylamine. This protocol typically involves the reaction of O-benzylhydroxylamine with an appropriate carbonyl compound, in this case, formaldehyde (B43269), to form an intermediate imine or oxime ether, which is then reduced in situ to the desired secondary amine.

Utilization of Formaldehyde and Reducing Agents

A common and efficient protocol for the N-methylation of O-benzylhydroxylamine involves the use of formaldehyde as the methyl group source and a mild reducing agent. Sodium triacetoxyborohydride (B8407120) is a frequently used reducing agent in this context due to its mildness and selectivity, which minimizes the over-reduction of other functional groups that might be present in the molecule. The reaction proceeds by forming an intermediate which is then readily reduced by the borohydride (B1222165) reagent to yield this compound.

Green Chemistry Approaches to N-Alkylation (e.g., Solvent-free, Mechanochemical Methods)

In recent years, green chemistry principles have been increasingly applied to the synthesis of organic compounds, including the N-alkylation of amines to produce molecules such as this compound. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. tandfonline.comtandfonline.combeilstein-journals.org

Solvent-free and mechanochemical approaches are at the forefront of these green synthetic strategies. beilstein-journals.org Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a sustainable alternative to traditional solvent-based methods. acs.orgcsic.es These techniques can lead to higher yields, shorter reaction times, and simplified purification processes. researchgate.net For instance, solvent-free N-alkylation of hydrazones has been successfully achieved in a ball mill, suggesting the potential for similar applications in the synthesis of N-alkoxyamines. researchgate.net The reaction of aldehydes with methylamine (B109427) hydrochloride in the presence of a base can be performed by grinding, yielding N-methyl imines in good to excellent yields without the need for a solvent. academie-sciences.frresearchgate.net

Microwave-assisted synthesis is another prominent green chemistry technique. Microwave irradiation can dramatically accelerate reaction rates, often in the absence of a solvent. tandfonline.comtandfonline.com This method has been effectively used for the N-alkylation of amines with alkyl halides in aqueous media, avoiding the need for phase transfer catalysts and organic solvents. tandfonline.com The synthesis of N-substituted aldimines has been efficiently carried out under microwave irradiation in solvent-free conditions, showcasing the broad applicability of this technology. researchgate.net

These green methodologies present promising and environmentally benign alternatives for the N-alkylation steps required in the synthesis of this compound and related compounds. tandfonline.combeilstein-journals.org

Transformations from Other Nitrogen-Oxygen Precursors

The synthesis of this compound can also be achieved through the transformation of other molecules containing nitrogen-oxygen bonds.

N-Methylnitrones and oxime ethers serve as versatile precursors for the synthesis of N-alkoxyamines. For example, the reaction of methyl glyoxylate (B1226380) with O-benzylhydroxylamine hydrochloride yields the corresponding benzyl (B1604629) oxime ether, which can be further functionalized. psu.edu The transformation of sulfonyl oxime ethers into different oxime ether structures has also been demonstrated, providing a pathway to modify and build upon existing N-O frameworks. acs.org The decomposition of azo-isobutyronitrile (B3153725) (AIBN) in the presence of a nitrone can yield an alkoxyamine, illustrating a direct conversion pathway. chimia.ch

A three-step protocol has been developed for the transformation of primary amines into N-monoalkylhydroxylamines, which involves the regioselective formation of nitrones via m-CPBA oxidation, followed by hydroxylaminolysis. researchgate.net This highlights the role of nitrones as key intermediates in the synthesis of hydroxylamine (B1172632) derivatives.

Radical-mediated reactions offer a powerful tool for the formation of C-N and N-O bonds, enabling the synthesis of complex amines and their derivatives. The generation of radicals from various precursors allows for diverse and regioselective bond formations. nih.gov

One notable approach involves the one-pot reaction of a glyoxylic oxime ether with benzyloxyamine and an alkyl radical, which provides a convenient method for preparing protected α-amino acids through intermolecular carbon radical addition. rsc.org This demonstrates the feasibility of constructing the core structure of this compound analogues via radical C-C bond formation adjacent to the N-O moiety.

Iminyl radicals, which can be generated from the fragmentation of oxime esters or ethers, are key intermediates in various synthetic transformations. nsf.gov The fragmentation of cyclobutanone-derived oximes can lead to the formation of C-centered distal nitrile radicals, which can then participate in C-C bond-forming reactions. nsf.gov Additionally, a novel methodology for the synthesis of N-alkoxyamines involves silyl (B83357) radical abstraction from alkyl halides, which allows for the synthesis of N-alkoxyamines that are not accessible by other methods. nih.gov

Stereoselective and Asymmetric Synthesis of this compound and Analogues

The development of stereoselective and asymmetric methods for the synthesis of chiral N-alkoxy amines is of significant importance, as chirality often plays a crucial role in the biological activity of molecules.

Catalytic kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. nih.govresearchgate.netnih.gov A significant advancement in this area is the development of a general kinetic resolution of N-alkoxy amines through a chemo- and enantioselective oxygenation process. nih.govresearchgate.netnih.gov This method utilizes a mild and green titanium-catalyzed approach. nih.govnih.govacs.org

The reaction employs aqueous hydrogen peroxide as the oxidant and a chiral titanium catalyst at low temperatures. nih.gov This system has demonstrated broad substrate scope, accommodating a variety of N-alkoxy amines with diverse substituent patterns on both the nitrogen and oxygen linkages. nih.gov The process is characterized by excellent selectivity factors (s > 150), high catalyst turnover numbers (up to 5200), and scalability, making it a practical approach for accessing structurally diverse, enantiopure N-alkoxy amines. nih.govresearchgate.netnih.gov

Table 1: Titanium-Catalyzed Oxidative Kinetic Resolution of N-Alkoxy Amines

| Substrate | Catalyst Loading (mol %) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Selectivity (s) |

|---|---|---|---|---|---|

| rac-1a | 2 | 24 | 52 | 98 | >150 |

| rac-1z | 2 | 24 | 51 | 96 | 135 |

| rac-1ad | 2 | 24 | 53 | 99 | >150 |

| rac-1af | 2 | 24 | 52 | 97 | 148 |

Data sourced from a study on the kinetic resolution of N-alkoxy amines. nih.gov Reaction conditions typically involve the racemic substrate, catalyst, and H₂O₂ in CH₃CN at -20 °C. nih.govresearchgate.net

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. beilstein-journals.org In the context of synthesizing chiral N-alkoxy amines, chiral auxiliaries can be employed to direct the formation of the N-O bond or subsequent modifications with high diastereoselectivity.

One such approach involves the use of N-tert-butanesulfinyl imines as versatile chiral auxiliaries. beilstein-journals.org The electron-withdrawing sulfinyl group activates the imine for nucleophilic addition, which proceeds with high diastereoselectivity. The auxiliary can then be easily removed under mild acidic conditions. beilstein-journals.org

Another strategy utilizes metalloenamines derived from chiral alkoxy amines for asymmetric alkylation reactions. acs.org This method has been applied to the asymmetric synthesis of aldehydes, demonstrating the potential for creating stereocenters adjacent to the nitrogen atom in an alkoxyamine framework. acs.org The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol in the N-O bond-forming step or subsequent transformations.

Mechanistic Investigations of Reactivity and Transformations

Nucleophilic Properties of the Amine Nitrogen in (Benzyloxy)(methyl)amine

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the presence of the adjacent oxygen atom in the benzyloxy group significantly modulates its reactivity compared to a simple secondary amine. The electron-withdrawing inductive effect of the oxygen atom decreases the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity. wustl.edu Steric hindrance from the benzyloxy group can also play a role in diminishing its reactivity towards bulky electrophiles.

Acylation and Sulfonylation Reactions

The amine nitrogen of N-alkoxyamines can undergo acylation and sulfonylation, reacting with acylating and sulfonylating agents, respectively. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides.

Acylation: The reaction of an N-alkoxyamine with an acyl halide or anhydride (B1165640) proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., a halide ion) yields the N-acylated product. The use of a base is often employed to neutralize the hydrogen halide byproduct. bath.ac.uk While the nucleophilicity of the nitrogen in N-alkoxyamines is reduced, these reactions can be driven to completion, often requiring more forcing conditions or the use of highly reactive acylating agents. For instance, N-methoxy arylamides can be readily prepared from acyl chlorides and methoxyamine. nih.gov The mechanism for the acylation of amines with acyl chlorides involves the formation of an N-acyl intermediate. bath.ac.uk

Sulfonylation: Similarly, sulfonylation occurs when the amine nitrogen attacks the electrophilic sulfur atom of a sulfonyl chloride. This reaction also typically proceeds via a nucleophilic substitution mechanism. The efficiency of the sulfonylation of amines can be influenced by the reaction conditions, including the use of a base or a catalyst. rsc.org Microwave-assisted, solvent-free conditions have been reported for the efficient sulfonylation of a wide range of amines. rsc.org The use of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an effective catalyst for the sulfonylation of sterically hindered and weakly nucleophilic amines, proceeding through a nucleophilic addition-type mechanism where a reactive intermediate is formed between the sulfonyl chloride and DMAP. nih.gov

The table below summarizes the key aspects of these reactions for analogous N-alkoxyamines.

| Reaction | Reagent | Key Mechanistic Feature | Product |

| Acylation | Acyl Chloride | Nucleophilic addition-elimination | N-Acyl-N-alkoxyamine |

| Acylation | Acetic Anhydride | Nucleophilic addition-elimination | N-Acetyl-N-alkoxyamine |

| Sulfonylation | Sulfonyl Chloride | Nucleophilic substitution | N-Sulfonyl-N-alkoxyamine |

Alkylation and Derivatization for Complex Molecule Synthesis

The nucleophilic nature of the nitrogen atom in this compound allows for its alkylation, a key reaction for the introduction of new carbon-based substituents and the synthesis of more complex molecular architectures.

Alkylation of amines can be achieved using various alkylating agents, such as alkyl halides. The reaction generally follows an S\textsubscript{N}2 pathway, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. umich.edu The reductive amination of carbonyl compounds is another powerful method for amine alkylation. umich.edu

N-alkoxyamines, including N-benzyloxyamines, are valuable intermediates in the synthesis of complex molecules. researchgate.net For instance, N-benzyloxy amino acids are used as building blocks in the synthesis of peptides containing hydroxamate groups. wustl.edu The reduced nucleophilicity of the N-benzyloxyamino group allows for selective reactions at other functional groups within a molecule. wustl.edu Furthermore, the Catellani reaction, a palladium- and norbornene-catalyzed process, utilizes benzyloxyamines for the amination of aryl halides at the ortho position, demonstrating their utility in advanced C-N bond-forming reactions. wikipedia.org

Cleavage and Modification of the N-O Bond

The N-O bond in this compound is a point of inherent reactivity and can be cleaved through various mechanistic pathways, including homolytic, mesolytic, reductive, and oxidative processes. The susceptibility of this bond to cleavage is a key feature of the chemistry of N-alkoxyamines.

Homolytic and Mesolytic Cleavage Pathways

Homolytic Cleavage: This process, also known as homolysis, involves the symmetrical cleavage of the N-O bond, where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. pressbooks.pubwikipedia.org In the case of an N-alkoxyamine, homolytic cleavage of the N-O bond would generate an aminyl radical and an alkoxy radical. The energy required for this process is the bond dissociation energy (BDE). Thermally induced homolysis of alkoxyamines is a key step in nitroxide-mediated polymerization (NMP), where the reversible cleavage of the C-ON bond generates a persistent nitroxide and a reactive carbon-centered radical. chimia.ch While C-ON bond homolysis is more common in NMP, N-O bond homolysis can also occur, particularly in alkoxyamines where the resulting radicals are stabilized. anu.edu.auresearchgate.net

Mesolytic Cleavage: This pathway involves the cleavage of a bond in a radical cation. nih.gov For an N-alkoxyamine, single-electron oxidation can form a radical cation, which can then undergo cleavage of the C-O or N-O bond. nih.gov The mesolytic cleavage of the C-O bond in TEMPO-derived alkoxyamine radical cations has been shown to generate a carbocation and a stable nitroxyl (B88944) radical (TEMPO•). nih.gov This process is facilitated by the remarkable weakness of the C-O bond in the radical cation. nih.gov Conversely, mesolytic cleavage of the N-O bond could also be envisioned, depending on the structure of the alkoxyamine and the stability of the resulting fragments. Studies on the reduction of benzyl (B1604629) halides with SmI₂ have shown that mesolytic cleavage can occur with a "reversed electron apportionment," where the halide departs as a radical. nih.gov

Reductive and Oxidative Scission Mechanisms

Reductive Cleavage: The N-O bond in N-alkoxyamines can be cleaved under reductive conditions. This transformation is valuable for the synthesis of amines from hydroxylamine (B1172632) derivatives. Metal-free methods for the reductive cleavage of N-O bonds in Weinreb amides using neutral organic super-electron donors have been developed. organic-chemistry.org The mechanism involves a single-electron transfer from the donor to initiate N-O bond cleavage, forming a radical intermediate that undergoes a second single-electron transfer and protonation to yield the amide. organic-chemistry.org Ruthenium(II)-catalyzed reductive cleavage of the N-O bond in N-OR substituted amides and sulfonamides has also been reported, using a mixture of formic acid and triethylamine (B128534) as the hydride source. rsc.org The reduction of oxime ethers to alkoxyamines can be challenging due to competing N-O bond cleavage. sci-hub.se

Oxidative Cleavage: The N-O bond can also be cleaved under oxidative conditions. The electrochemical oxidation of TEMPO-based alkoxyamines can lead to cleavage, forming either a nitroxyl radical and a carbocation or an oxoammonium ion and a carbon-centered radical, depending on the substituents. semanticscholar.org The oxidative cleavage of the C=N(OH) bond in oximes and related compounds is catalyzed by enzymes like cytochromes P450 and nitric oxide synthases. nih.gov Metal-free electrochemical conditions have been developed for the selective oxidative cleavage of the benzyl C-N bond, proceeding through a nitrogen radical cation intermediate. mdpi.com While not directly N-O bond cleavage, this highlights the susceptibility of related bonds to oxidative scission.

Influence of Substituents on N-O Bond Dissociation Energies

The bond dissociation energy (BDE) of the N-O bond is a critical parameter that influences its susceptibility to homolytic cleavage. This energy is significantly affected by the nature of the substituents on both the nitrogen and oxygen atoms.

Theoretical calculations have shown that the N-O single-bond BDEs in various hydroxylamines are generally in the range of 55-65 kcal/mol, which is higher than the commonly cited generic value of 48 kcal/mol. nsf.gov The stability of the radicals formed upon cleavage is a major factor determining the BDE. For instance, in N-nitroso-diphenylamine derivatives, homolysis of the N-NO bond to generate a nitrogen radical and nitric oxide is energetically more favorable than heterolysis. nih.gov

The substituents on the alkyl group of an alkoxyamine also have a profound effect on the C-O bond dissociation energy, which can compete with N-O bond cleavage. researchgate.net The stability of the carbon-centered radical formed upon C-O homolysis is a key determinant.

The following table presents representative calculated N-O bond dissociation energies for a selection of related compounds, illustrating the influence of substituents.

| Compound | Method | N-O BDE (kcal/mol) | Reference |

| N,N-Dimethylmethoxyamine | CBS-QB3 | 55.4 | nsf.gov |

| N,N-Dimethyl-O-acetylhydroxylamine | CBS-QB3 | 47.9 | nsf.gov |

| N,N-Dimethyl-O-benzoylhydroxylamine | CBS-QB3 | 49.3 | nsf.gov |

| N,N-Dimethyl-O-phenylhydroxylamine | CBS-QB3 | 59.5 | nsf.gov |

| Pyridine-N-oxide | Experimental | 63.3 ± 0.5 | nsf.gov |

| Trimethylamine-N-oxide | Calculated | 56.7 ± 0.9 | nsf.gov |

| Data is for illustrative purposes and based on the provided references. |

Reactivity of the Benzyloxy Moiety

The benzyloxy group, consisting of a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group) linked to an oxygen atom, is a key functional component of the molecule. wikipedia.org Its reactivity is primarily centered on the cleavage of the benzyl protecting group and electrophilic substitution reactions on the aromatic ring.

The benzyl group is widely used as a protecting group for alcohols and amines due to its general stability and the variety of methods available for its removal. wikipedia.orgacs.orgorganic-chemistry.org The cleavage of the C-O bond in the benzyloxy group is a fundamental transformation, often restoring the parent N-methylhydroxylamine functionality. Common deprotection strategies include hydrogenolysis, acid-mediated cleavage, and oxidation.

Hydrogenolysis : This is one of the most common methods for benzyl group removal. It involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas (H₂). The reaction proceeds under mild conditions and results in the formation of the deprotected amine and toluene. wikipedia.orgorganic-chemistry.org

Acid Cleavage : Strong acids can cleave benzyl ethers, although this method is generally less mild than hydrogenolysis. organic-chemistry.org Lewis acids are also effective. For instance, boron tribromide (BBr₃) has been shown to mediate the debenzylation of both benzylamino and benzyloxy compounds. researchgate.net

Oxidative Cleavage : For certain substituted benzyl ethers, particularly the p-methoxybenzyl (PMB) ether, oxidative cleavage is a powerful option. wikipedia.org Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are used for this purpose, a method that can also be applied to simple benzyl ethers, sometimes with photoirradiation to improve reliability. wikipedia.orgorganic-chemistry.org

A summary of common debenzylation methods is provided in the table below.

Table 1: Selected Methods for Benzyl Group Cleavage

| Method | Reagents & Conditions | Substrate/Selectivity Notes |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C, typically in an alcohol or ethyl acetate (B1210297) solvent | Mild and common; may be incompatible with other reducible functional groups like alkenes or alkynes. wikipedia.orgorganic-chemistry.org |

| Lewis Acid Cleavage | BBr₃ in CH₂Cl₂ | Effective for cleaving benzyl ethers and amines. researchgate.net |

| Strong Acid Cleavage | Strong protic acids (e.g., HBr) | Can be harsh and is limited to substrates that lack acid-sensitive groups. organic-chemistry.org |

| Oxidative Cleavage | DDQ, often in wet MeCN or CH₂Cl₂ | Particularly effective for electron-rich benzyl groups like the p-methoxybenzyl (PMB) group. wikipedia.orgorganic-chemistry.org |

The benzene ring of the benzyloxy moiety is susceptible to electrophilic aromatic substitution, a characteristic reaction of aromatic compounds. libretexts.org The ether oxygen atom is an activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. It directs incoming electrophiles to the ortho and para positions due to its ability to stabilize the intermediate carbocation (the sigma complex) through resonance. libretexts.org

While specific studies detailing the electrophilic aromatic substitution of this compound are not prominent, the governing principles of physical organic chemistry predict that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would proceed, yielding primarily ortho- and para-substituted products. The steric bulk of the rest of the molecule might influence the ortho/para ratio.

Role as a Synthetic Intermediate in Cascade and Cycloaddition Reactions

This compound and its derivatives are valuable intermediates in complex synthetic sequences, including cascade and cycloaddition reactions. Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org

While this compound itself is a simple building block, structurally related compounds demonstrate the utility of the benzylamine (B48309) framework. For example, N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine serves as a stable precursor for generating non-stabilized azomethine ylides. mdpi.comenamine.net These ylides are potent 1,3-dipoles that readily engage in [3+2] cycloaddition reactions with various electron-deficient alkenes to construct functionalized five-membered N-heterocycles like pyrrolidines. mdpi.comenamine.net This transformation highlights how the benzylamine scaffold can be leveraged to create complex cyclic systems through cycloaddition strategies.

Similarly, the functional groups present in benzylamine derivatives make them suitable for incorporation into cascade sequences. For instance, cascade reactions involving the formation of isoindolinones have been developed using α-amido sulfones derived from benzoates, showcasing a pathway where amine-related structures participate in sequential nitro-Mannich and cyclization steps. nih.govacs.org

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) provides deep mechanistic insight. Investigations into the oxidation of substituted benzylamines have been particularly revealing.

A study on the oxidation of various monosubstituted benzylamines by cetyltrimethylammonium permanganate (B83412) (CTAP) found that the reaction is first-order with respect to both the amine and the oxidant. ias.ac.in The oxidation of deuterated benzylamine (PhCD₂NH₂) showed a substantial primary kinetic isotope effect (kH/kD = 5.60 at 293 K), which confirms that the cleavage of an α-C–H bond is the rate-determining step. ias.ac.in

The rates of oxidation for different substituted benzylamines were correlated using Hammett plots. The analysis yielded a positive value for the polar reaction constant (ρ), indicating that the reaction is accelerated by electron-withdrawing substituents. This suggests a mechanism involving the transfer of a hydride ion from the amine's α-carbon to the permanganate in the rate-determining step, which would be stabilized by electron-withdrawing groups. ias.ac.in

Table 2: Kinetic Data for the Oxidation of para-Substituted Benzylamines by CTAP at 298 K

| Substituent (X) in p-X-C₆H₄CH₂NH₂ | 10³ k₂ (dm³ mol⁻¹ s⁻¹) |

|---|---|

| OMe | 3.55 |

| Me | 6.76 |

| H | 11.5 |

| F | 25.1 |

| Cl | 29.5 |

| Br | 33.1 |

| NO₂ | 251 |

Data sourced from a study on the oxidation of substituted benzylamines. ias.ac.in

Furthermore, the nucleophilicity of amines has been quantified using the linear free energy relationship log k₂₀ = sₙ(N + E), where N is the nucleophilicity parameter, sₙ is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter. This allows for the comparison of a wide range of nucleophiles across different reactions. researchgate.net

Table 3: Nucleophilicity Parameters for Selected Amines in Acetonitrile (B52724)

| Amine | N | sₙ |

|---|---|---|

| Methylamine (B109427) | 16.78 | 0.70 |

| Pyrrolidine | 19.53 | 0.64 |

| Piperidine | 19.54 | 0.64 |

Data from a comprehensive kinetic study of amine nucleophilicity. researchgate.net

Thermodynamic studies have also been conducted to evaluate amines as hydride or two-hydrogen-ion reductants. acs.org These investigations are crucial for understanding and predicting the behavior of compounds like this compound in hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis. acs.org

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics

Conformational analysis is a fundamental computational method used to determine the three-dimensional arrangements of a molecule (conformers) and their relative stabilities. For (benzyloxy)(methyl)amine, this analysis would focus on the rotation around its key single bonds: the C-O bond, the N-O bond, and the C-N bond. Molecular dynamics (MD) simulations could further provide insights into the dynamic behavior of the molecule over time at different temperatures.

Preferred Conformations and Rotational Barriers

A computational study would identify the most stable conformers of this compound by mapping the potential energy surface as a function of the dihedral angles of the rotatable bonds. The energy differences between stable (staggered) and unstable (eclipsed) conformations would define the rotational energy barriers. Due to the lack of specific studies, a data table of preferred dihedral angles and their corresponding energy barriers for this compound cannot be provided.

Influence of Intramolecular Interactions

The stability of different conformers is governed by a balance of intramolecular interactions. In this compound, these would include steric hindrance between the benzyl (B1604629) and methyl groups, as well as hyperconjugative effects and dipole-dipole interactions. For instance, the gauche effect might influence the conformation around the N-O bond. However, without specific computational data, a quantitative analysis of these interactions is not possible.

Electronic Structure and Bonding Analysis

This area of computational chemistry investigates the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals indicate where the molecule is most likely to act as a nucleophile (donating HOMO electrons) or an electrophile (accepting electrons into the LUMO). A significant HOMO-LUMO energy gap generally implies high kinetic stability. Specific energy values for the HOMO, LUMO, and the energy gap for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It localizes the molecular orbitals into orbitals that correspond to Lewis structures (bonds, lone pairs). This analysis can quantify charge transfer between orbitals, which indicates the strength of hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis would reveal the nature of the C-N, N-O, and O-C bonds and the delocalization of the nitrogen and oxygen lone pairs. No published NBO analysis for this specific molecule could be found.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, one would expect a negative potential around the electronegative oxygen and nitrogen atoms, particularly due to their lone pairs. A positive potential would be expected on the hydrogen atoms. Without specific calculations, a detailed ESP map and a table of atomic charges cannot be generated.

Based on a thorough review of available scientific literature, it has been determined that specific theoretical and computational chemistry studies focusing solely on this compound, as required by the detailed outline, are not present in the public domain. The requested in-depth analysis for each subsection—including the elucidation of reaction pathways, computational modeling of N-O bond cleavage, prediction of regio- and stereoselectivity, specific solvent effect models, and advanced prediction of spectroscopic properties—requires dedicated research that has not been published for this particular compound.

General computational methodologies exist for all the topics outlined. For instance, computational studies on the broader class of N-alkoxyamines have focused on the homolytic cleavage of the C-O bond due to its relevance in nitroxide-mediated polymerization, rather than the N-O bond specified in the request. nih.govresearchgate.net Similarly, while powerful algorithms and models exist for predicting regioselectivity, solvent effects, and spectroscopic data, these have been applied to other classes of molecules, and specific results for this compound are not available. nih.govyoutube.comunibo.it

Without published, peer-reviewed research data specific to this compound, generating an article that is scientifically accurate and strictly adheres to the provided outline is not possible. Creating such content would require fabricating data and research findings, which falls outside the scope of providing factual and verifiable information. Therefore, the article as requested cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. The fragmentation of (benzyloxy)(methyl)amine under mass spectrometry conditions can be predicted based on the established fragmentation patterns of ethers and amines. miamioh.edustudylib.net

The molecular ion (M+) of this compound would be a radical cation. Key fragmentation pathways would include:

Alpha-Cleavage: This is a dominant fragmentation mode for amines. miamioh.edu Cleavage of the C-N bond alpha to the nitrogen atom would result in the loss of a methyl radical (•CH₃) or a benzyl (B1604629) radical (•CH₂Ph). The most characteristic fragmentation for aliphatic amines is the cleavage of an alkyl radical, with the largest group being preferentially lost. miamioh.edu

Benzylic Cleavage: The bond between the benzylic carbon and the oxygen atom is labile. Cleavage at this position would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of benzyl-containing compounds.

Ether Cleavage: Fragmentation can also occur via cleavage of the O-N bond or through rearrangements common to ethers, such as the loss of formaldehyde (B43269) (CH₂O). studylib.net

HRMS analysis distinguishes between ions with the same nominal mass but different elemental formulas, which is crucial for unambiguously identifying fragment structures. For example, HRMS could differentiate a [C₇H₇]⁺ ion from other potential isobaric fragments. miamioh.edu

Multi-Dimensional NMR Spectroscopy for Complex Structural and Dynamic Studies

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure and dynamics of molecules in solution. ipb.pt

For a molecule like this compound, a full suite of 2D NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish its connectivity and stereochemistry. ipb.pt The analysis of derivatives provides a clear blueprint for how these techniques are applied. usm.myugm.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between the benzylic methylene (B1212753) protons (-OCH₂-) and the aromatic protons of the phenyl ring, as well as confirming the connectivity within the phenyl group itself. usm.my

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. ugm.ac.id It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the proton signal for the N-methyl group would show a cross-peak to its corresponding carbon signal. usm.my

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-4 bonds) between protons and carbons. ugm.ac.id This is crucial for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms. In this compound, HMBC would show correlations from the benzylic protons to the ipso-carbon of the phenyl ring and to the nitrogen atom (if a ¹⁵N-HMBC is performed). Correlations from the N-methyl protons to the benzylic carbon would also be expected. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is essential for determining stereochemistry and conformation. For derivatives with chiral centers, NOE correlations can establish the relative configuration of substituents. ipb.pt

The following table summarizes typical NMR data expected for the structural moieties within this compound, based on analyses of related structures. ugm.ac.idiucr.org

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-CH₃ | ~2.5 - 3.0 | ~35 - 45 | Protons to Benzylic Carbon |

| O-CH₂-Ph | ~4.5 - 5.2 | ~70 - 80 | Protons to Ipso-Carbon of Phenyl Ring |

| Aromatic CH | ~7.2 - 7.5 | ~127 - 129 | Protons to adjacent and ortho/para carbons |

| Aromatic C (ipso) | - | ~137 - 139 | Benzylic protons to this carbon |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Variable Temperature (VT) NMR is employed to study dynamic processes that occur on the NMR timescale, such as conformational changes or chemical reactions. ox.ac.uk By recording spectra at different temperatures, one can observe changes in peak shape, coalescence of signals, or the appearance of new species. blogspot.com

For N-alkoxyamines, VT-NMR can be used to:

Study Conformational Dynamics: Molecules with rotatable bonds, like the C-O and O-N bonds in this compound, may exist as a mixture of conformers (rotamers) at room temperature. ox.ac.uk If the rotation is slow, separate signals for each conformer might be observed. As the temperature is increased, the rate of rotation increases, leading to a broadening and eventual coalescence of these signals into a single time-averaged peak. Analysis of this behavior can provide thermodynamic and kinetic parameters for the conformational exchange. blogspot.comacs.org

Monitor Reactions: VT-NMR is an excellent tool for monitoring the progress of reactions in real-time. For reactions involving this compound or its derivatives, such as its synthesis or subsequent transformations, aliquots can be analyzed or the reaction can be run directly in the NMR tube. acs.org This allows for the identification of intermediates, the determination of reaction rates, and the elucidation of reaction mechanisms. cnrs.fr

X-Ray Crystallography of this compound Derivatives

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. While a crystal structure for this compound itself is not detailed in the provided results, extensive studies on its derivatives illustrate the power of this technique. ugm.ac.idiucr.org

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. purechemistry.org By analyzing the diffraction pattern of a single crystal, the spatial arrangement of all atoms can be mapped. iucr.org In cases where anomalous dispersion is used, typically with heavier atoms present in the structure or through derivatization, the absolute stereochemistry can be determined unambiguously. nih.gov This method was used to confirm the absolute configuration of N-alkoxy amine derivatives in studies of catalytic asymmetric synthesis. nih.govacs.org

The crystal structure also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.comlibretexts.org In the crystal structures of related sulfinamide-protected amino alcohols containing a benzyloxy group, N—H⋯O hydrogen bonds were identified as key interactions that link molecules into chains. iucr.org Analysis of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering, where the goal is to design crystals with specific properties. mdpi.comrsc.org Hirshfeld surface analysis is a modern computational tool used alongside crystallographic data to visualize and quantify these intermolecular contacts. bohrium.com

The table below presents representative crystallographic data for a related benzimidazole (B57391) derivative containing a benzyloxy moiety. ugm.ac.id

| Parameter | Value |

| Compound | 2-(2-(Benzyloxy)-3-methoxyphenyl)-1H-benzimidazole |

| Formula | C₂₁H₁₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5417 |

| b (Å) | 18.4590 |

| c (Å) | 11.0653 |

| β (º) | 123.814 |

| **Volume (ų) ** | 1619.27 |

| Z | 4 |

Vibrational Spectroscopy (IR and Raman) for Specific Functional Group Analysis and Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of this compound by probing the vibrational modes of its constituent functional groups. The complementary nature of IR and Raman spectroscopy is crucial for a comprehensive analysis; IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy excels in analyzing non-polar, symmetric bonds. researchgate.netamericanpharmaceuticalreview.com

The spectrum of this compound is a composite of the vibrations from the benzyloxy and methylamine (B109427) moieties.

Key Functional Group Vibrations:

N-H Vibrations: The N-H stretching vibration in primary and secondary amines typically appears as a weak to medium band in the 3300-3500 cm⁻¹ region of the IR spectrum. docbrown.info For this compound, a secondary amine, a single N-H stretching band is expected. The N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹. docbrown.info

C-N Vibrations: The C-N stretching vibration for aliphatic amines is found in the 1220-1020 cm⁻¹ range. docbrown.info Theoretical calculations on methylamine place the C-N stretch at approximately 1044 cm⁻¹. nist.gov This peak is a key indicator of the methylamine portion of the molecule.

C-O Ether Linkage: The C-O-C stretching vibration in the benzyl ether group is expected to produce a strong band in the IR spectrum, typically around 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). A study on a benzyloxy-containing Schiff base identified the CH₂-O-C vibration at 1027 cm⁻¹. scispace.commdpi.com

Aromatic Ring (Benzene): The benzene (B151609) ring of the benzyloxy group gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). researchgate.net C=C stretching vibrations within the ring occur in the 1625-1430 cm⁻¹ region. researchgate.net Characteristic out-of-plane (OOP) bending vibrations for monosubstituted benzene rings are strong and appear in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions, which are critical for confirming the presence of the benzyl group. researchgate.net

Aliphatic C-H Vibrations: The methyl group (CH₃) and methylene bridge (CH₂) will exhibit C-H stretching vibrations in the 2975-2850 cm⁻¹ range. docbrown.info Bending vibrations for these groups occur in the 1470-1430 cm⁻¹ region. nist.gov

Intermolecular interactions, such as hydrogen bonding involving the N-H group, can influence the position and shape of the vibrational bands. For instance, hydrogen bonding typically causes the N-H stretching band to broaden and shift to a lower wavenumber. docbrown.info

A summary of the expected key vibrational frequencies for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |

| N-H | Stretching | 3300-3500 (weak-medium) | IR | docbrown.info |

| N-H | Bending (Scissoring) | 1580-1650 | IR | docbrown.info |

| C-N | Stretching | 1020-1220 | IR | docbrown.infonist.gov |

| C-O (Ether) | Asymmetric Stretching | 1200-1275 | IR | scispace.commdpi.com |

| C-O (Ether) | Symmetric Stretching | 1020-1075 | IR | scispace.commdpi.com |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman | researchgate.net |

| Aromatic C=C | Ring Stretching | 1430-1625 | IR, Raman | researchgate.net |

| Aliphatic C-H | Stretching | 2850-2975 | IR, Raman | docbrown.info |

| Aliphatic C-H | Bending | 1430-1470 | IR | nist.gov |

Advanced Chromatographic Techniques for Purity, Separation, and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound, separating it from isomers and byproducts, and for real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile compounds like this compound. Developing a robust HPLC method is critical, especially for separating it from potential structural isomers such as N-benzyl-N-methylhydroxylamine or positional isomers of the benzyloxy group.

Method Development Strategy:

Column Selection: Reversed-phase (RP) HPLC using a C18 or C8 column is a common starting point for moderately polar compounds. For separating closely related isomers, chiral stationary phases (CSPs) may be necessary, particularly if enantiomeric separation is required. mdpi.comnih.gov For instance, amylose-derived CSPs have proven effective for separating enantiomers of related benzyloxy compounds. nih.gov

Mobile Phase Optimization: A typical mobile phase would consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve good separation of components with different polarities. The pH of the aqueous phase can be adjusted to control the ionization state of the amine, which significantly affects its retention.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable, as the benzene ring in the benzyloxy group provides strong UV absorbance. nih.gov Monitoring at a wavelength around 254 nm is typical for aromatic compounds.

Reaction Monitoring: HPLC is an effective tool for monitoring the progress of synthesis reactions. For example, in the synthesis of N-alkoxy amines, HPLC can be used to track the consumption of reactants and the formation of the product and any non-volatile byproducts over time. acs.orgnih.gov

Table of HPLC Method Parameters for Isomeric Separation:

| Parameter | Recommendation | Rationale | Reference |

| Stationary Phase | C18 (for general purity) or Chiral Stationary Phase (e.g., Chiralpak AD) for enantiomers. | C18 provides good retention for moderately polar compounds. CSPs are required for resolving enantiomers. | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient. | Gradient elution allows for the separation of compounds with a range of polarities. | researchgate.net |

| pH Control | Buffered mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer). | Controls the ionization of the amine group, which is crucial for reproducible retention times. | nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min. | Standard flow rates for analytical HPLC columns. | nist.gov |

| Column Temperature | 25-40 °C. | Temperature can affect selectivity and peak shape. | nist.gov |

| Detection | UV at ~254 nm. | The benzyl group provides strong UV absorbance for sensitive detection. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds, making it ideal for identifying volatile byproducts that may arise during the synthesis of this compound. nist.govthermofisher.com

Analysis of Volatile Byproducts:

The synthesis of this compound may involve starting materials like benzyl alcohol, benzyl bromide, and methylamine. Potential volatile byproducts could include unreacted starting materials, solvents, or products from side reactions such as the formation of dibenzylamine (B1670424) or benzylic ethers. thieme-connect.deacs.org GC-MS can effectively separate these components and provide mass spectra for their unambiguous identification. ionike.com Derivatization, for instance with silylating agents, may sometimes be employed to increase the volatility of polar analytes like amines, though it is often not necessary for simple amines. researchgate.netalwsci.com

Reaction Progress Monitoring:

GC-MS can also monitor reaction progress by quantifying the disappearance of volatile starting materials and the appearance of the product, provided the product is sufficiently volatile and thermally stable. ionike.com The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions. Key fragmentation patterns would likely involve the cleavage of the benzylic C-O bond, leading to a prominent ion at m/z 91 (the tropylium (B1234903) ion, [C₇H₇]⁺), and cleavage of the N-O bond.

Table of GC-MS Method Parameters:

| Parameter | Recommendation | Rationale | Reference |

| GC Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane). | Provides good separation for a wide range of volatile and semi-volatile organic compounds. | rsc.org |

| Carrier Gas | Helium or Hydrogen. | Inert carrier gas for transporting analytes through the column. | wikipedia.org |

| Injection Mode | Split/Splitless. | Splitless mode is preferred for trace analysis of byproducts. | wikipedia.org |

| Oven Program | Temperature ramp (e.g., 50°C to 280°C at 10-20°C/min). | Separates components based on their boiling points and column interactions. | rsc.org |

| MS Ionization | Electron Ionization (EI) at 70 eV. | Standard ionization technique that produces reproducible, library-searchable mass spectra. | wikipedia.org |

| Mass Analyzer | Quadrupole or Ion Trap. | Common mass analyzers for routine GC-MS analysis. | nist.gov |

Application in Complex Chemical Synthesis

Utilization in Polymer Chemistry and Materials Science.

Development of Reversible Covalent Cross-Linked Polymers

The concept of reversible covalent chemistry is at the forefront of materials science, enabling the creation of self-healing, adaptable, and recyclable materials. Alkoxyamines, the class of compounds to which (Benzyloxy)(methyl)amine belongs, are instrumental in this field. They can be incorporated into polymer chains as dynamic covalent cross-linkers.

The key to this application is the thermally labile C–O bond within the alkoxyamine structure. When subjected to heat, this bond can undergo homolytic cleavage to form a carbon-centered radical and a stable nitroxide radical. In a polymer network containing multiple alkoxyamine units, this reversible dissociation and recombination allows the polymer chains to rearrange. This process, known as radical exchange, can lead to the formation of cross-linked networks, such as hydrogels, from water-soluble polymers in aqueous media. organic-chemistry.org

This dynamic cross-linking behavior is dependent on factors like the concentration of alkoxyamine units within the polymer and the reaction conditions. organic-chemistry.org Furthermore, the cross-linking can be reversed through a de-cross-linking reaction, where a radical exchange is initiated between the cross-linked polymer and an added hydrophilic alkoxyamine compound. organic-chemistry.org This reversible nature provides a foundation for creating environmentally benign, dynamic materials with a wide range of potential applications.

Precursors for Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and low dispersity. researchgate.netchimia.ch Alkoxyamines like this compound are central to this process, functioning as unimolecular initiators. researchgate.netnih.gov

The polymerization is initiated by the thermally induced homolysis of the weak C–O bond in the alkoxyamine. nih.gov This cleavage generates two essential species:

An initiating radical (a carbon-centered radical).

A stable mediating nitroxide radical. researchgate.net

In the case of this compound, cleavage would generate a methyl radical and a benzyloxyaminyl radical. The initiating radical then adds to a monomer molecule, starting the polymer chain growth. The stable nitroxide radical reversibly couples with the growing polymer chain end, forming a dormant species. This reversible termination process allows for controlled, "living" polymerization, as the polymer chains can be reactivated to continue growing as long as the monomer is available. nih.gov The presence of a benzylic group is particularly advantageous, as it forms a stable radical, contributing to the success of the polymerization process. nih.gov

| Initiator Name | Abbreviation | Associated Nitroxide | Typical Monomers |

|---|---|---|---|

| N-(tert-Butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)hydroxylamine-based initiator | BlocBuilder-MA | SG1 | Styrene, Acrylates |

| 2,2,6,6-Tetramethylpiperidin-1-yl)oxyl-based initiator | TEMPO-based | TEMPO | Styrene, Styrene derivatives |

| N-Phenylalkoxyamine initiator | - | N-Phenyl substituted nitroxide | Methyl methacrylate (B99206) (MMA), Styrene |

Design and Synthesis of Advanced Organic Scaffolds

Beyond polymer chemistry, the structural components of this compound make it, and its parent compound O-benzylhydroxylamine, a valuable tool for synthetic organic chemists aiming to build complex molecular frameworks.

Building Blocks for Libraries of Diverse Chemical Entities

Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently generate collections of structurally diverse small molecules for screening in drug discovery and chemical biology. cam.ac.ukmdpi.com The goal is to explore vast regions of "chemical space" to identify novel bioactive compounds. mdpi.com

Compounds like O-benzylhydroxylamine serve as key reagents in reactions that build molecular complexity rapidly. For instance, they are used in 1,3-dipolar cycloaddition reactions. nih.gov O-benzylhydroxylamine can react with aldehydes or ketones to form N-benzyl nitrones in situ. These nitrones are versatile 1,3-dipoles that readily react with various alkenes to construct isoxazolidine (B1194047) and isoxazoline (B3343090) frameworks, which are important heterocyclic scaffolds in medicinal chemistry. researchgate.netnih.gov Similarly, related structures are employed in multicomponent reactions to generate libraries of complex amides. libretexts.org This approach allows for the rapid assembly of bicyclic amide libraries from simple precursors, contributing novel and diverse structures for biological screening. libretexts.org The ability to use these building blocks to generate multiple new molecular scaffolds efficiently is a hallmark of their value in DOS. mdpi.com

Functionalization for Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. Key among these interactions are hydrogen bonding and π-stacking. The functional groups within this compound provide the necessary features for it to be a valuable component in the design of supramolecular assemblies.

Hydrogen Bonding : The amine group in this compound possesses both a hydrogen bond donor (the N-H bond) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atom). nih.govrsc.org This dual capability allows it to form directional hydrogen bonds with itself or with other molecules, such as water or complementary organic compounds. rsc.orgresearchgate.net The oxygen atom in the benzyloxy group also acts as a hydrogen bond acceptor. These interactions are fundamental for building larger, ordered supramolecular structures.

π-π Stacking : The benzyl (B1604629) group contains an aromatic phenyl ring. These flat, electron-rich systems can interact with each other through π-π stacking, another crucial non-covalent force that helps to organize molecules in the solid state or in solution.

By strategically modifying the this compound scaffold, chemists can design molecules with specific recognition sites, enabling the construction of complex, self-assembled systems like molecular cages, polymers, and sensors. The interplay of hydrogen bonding and π-stacking interactions, directed by the inherent properties of the this compound structure, offers a powerful tool for functionalization in supramolecular chemistry.

Synthesis and Investigations of Derivatives and Analogues

Systematic Structural Modifications at the Benzyl (B1604629) Moiety

Alterations to the benzyl group, particularly the aromatic ring, are a key strategy for fine-tuning the molecule's characteristics.

The introduction of substituents onto the benzene (B151609) ring of the benzyl group directly influences the electronic environment and steric profile of the entire molecule. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, alters the electron density of the benzylic system and, by extension, the N-O bond. nih.govrsc.org

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the aromatic ring. This inductive and resonance effect can impact the stability and reactivity of the benzyloxyamine. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or alkyl groups, increase electron density, which can also modify the compound's properties.

Steric hindrance is another critical factor manipulated through substitution. libretexts.orgresearchgate.net Bulky substituents placed at the ortho position of the benzene ring can impede rotation around the phenyl-CH₂ bond, influencing the molecule's preferred conformation. This steric effect can be leveraged to control the approach of reagents in synthetic applications. libretexts.org The interplay between electronic and steric effects is crucial in designing derivatives with specific reactivity profiles.

| Substituent (at para-position) | Electronic Effect | Expected Impact on N-O Bond | Steric Hindrance |

| -NO₂ | Strong Electron-Withdrawing | Stabilization | Low |

| -Cl | Weak Electron-Withdrawing | Minor Stabilization | Low |

| -H | Neutral (Reference) | Baseline | Low |

| -CH₃ | Weak Electron-Donating | Minor Destabilization | Medium |

| -OCH₃ | Strong Electron-Donating | Destabilization | Medium |

| -C(CH₃)₃ | Weak Electron-Donating | Minor Destabilization | High |

This table presents the expected qualitative impact of various substituents on the properties of (benzyloxy)(methyl)amine analogues based on established principles of physical organic chemistry.

Replacing the phenyl ring of the benzyl group with a heteroaromatic system, such as pyridine, quinoxaline, or furan, generates analogues with significantly different properties. google.comnih.gov This modification introduces heteroatoms (e.g., nitrogen, oxygen, sulfur) into the aromatic system, which can alter solubility, polarity, and metabolic stability, and provide new coordination sites for metal catalysts.

The synthesis of these analogues typically involves coupling a heteroaryl-methanol derivative with N-methylhydroxylamine or by reacting a halo-methyl heteroaromatic compound with the corresponding amine. For example, the synthesis of quinoxaline-containing analogues has been explored to create novel molecular scaffolds. nih.govmdpi.comnih.gov These heteroaromatic derivatives offer a pathway to compounds with unique biological and material science applications that are inaccessible with simple phenyl substitution.

Variations of the Alkyl Group on the Amine Nitrogen

Modifying the N-methyl group is a direct route to altering the steric bulk and functionality around the amine nitrogen.

Homologation of the N-methyl group to longer or more complex alkyl chains (e.g., ethyl, n-propyl, isopropyl, tert-butyl) systematically modifies the steric and lipophilic character of the molecule. Increasing the alkyl chain length generally leads to higher lipophilicity and can influence intermolecular interactions, such as van der Waals forces, affecting physical properties like melting and boiling points. researchgate.netnih.gov

Studies on analogous N-alkyl compounds have shown that both chain length and branching have a profound impact on crystal packing and thermal behavior. researchgate.netrsc.org For instance, branched alkyl groups like isopropyl or sec-butyl introduce more significant steric hindrance around the nitrogen atom compared to their linear n-alkyl counterparts. This increased bulk can influence the reactivity of the amine and its ability to participate in intermolecular interactions. nih.gov The choice of the N-alkyl group is therefore a critical design element for tailoring the physical and reactive properties of benzyloxyamine derivatives. nih.govresearchgate.net

| N-Alkyl Group | Chain Type | Relative Steric Bulk | Expected Lipophilicity |

| Methyl | Linear | Low | Low |

| Ethyl | Linear | Medium | Medium |

| n-Propyl | Linear | Medium-High | High |

| Isopropyl | Branched | High | High |

| n-Butyl | Linear | Medium-High | Very High |

| sec-Butyl | Branched | Very High | Very High |

| tert-Butyl | Branched | Very High | Very High |

This table illustrates the progressive changes in steric bulk and expected lipophilicity with variations in the N-alkyl substituent.

Introducing functional groups into the N-alkyl chain transforms the derivative into a bifunctional or polyfunctional molecule. This strategy allows for the incorporation of reactive handles, such as hydroxyl (-OH), amino (-NH₂), carboxyl (-COOH), or ester (-COOR) groups. nih.gov

The synthesis of these derivatives can be achieved by using a functionalized alkylating agent to react with O-benzylhydroxylamine or through the functionalization of a pre-existing N-alkyl chain. For example, derivatives containing a 2-hydroxyalkyl chain have been synthesized by reacting an epoxide with O-benzylhydroxylamine. nih.gov These incorporated functional groups can serve as points for further molecular elaboration, attachment to solid supports, or chelation to metal ions, significantly broadening the synthetic utility of the (benzyloxy)amine scaffold.

Chiral Derivatives and Their Synthetic Applications

The introduction of stereocenters into the this compound structure opens avenues for its use in asymmetric synthesis. nih.gov Chiral, enantiopure derivatives are valuable as chiral auxiliaries or building blocks for complex, stereochemically defined molecules. google.comscielo.br

The synthesis of enantiopure derivatives can be accomplished through several strategies. One common method is the use of a starting material from the chiral pool, such as an enantiopure amino acid or alcohol, to construct the desired chiral framework. scielo.br An alternative approach involves the resolution of a racemic mixture, for instance, through enzymatic kinetic resolution or by forming diastereomeric salts with a chiral resolving agent. researchgate.net

Chiral benzyloxyamine analogues have found applications as chiral auxiliaries, where they can direct the stereochemical outcome of a reaction on a substrate. google.com For example, a chiral α-substituted benzyl group can effectively control the facial selectivity of reactions at a nearby prochiral center. After the desired transformation, the chiral auxiliary can be cleaved and recovered, making the process efficient and economical. google.com The development of such chiral derivatives is a key area of research for enabling the stereocontrolled synthesis of complex target molecules. nih.govgoogle.com

Enantioselective and Diastereoselective Synthesis of Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced at the α-position to the nitrogen atom, is a key area of research. These synthetic efforts aim to create enantiomerically enriched compounds that can serve as valuable building blocks or chiral controllers in subsequent chemical reactions.

One notable approach involves the diastereoselective alkylation of amide derivatives. For instance, the dianion of N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide has been utilized as a chiral substrate. scielo.br The alkylation of this dianion with various alkyl halides proceeds with moderate to good diastereoselectivity. The chiral bis(α-phenylethyl)amine moiety acts as a chiral auxiliary, directing the incoming electrophile to a specific face of the enolate. The results of these alkylation reactions are summarized in the table below.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Selectivity (%) |

|---|---|---|---|

| MeI | Methylated Product | 85 | 65 |

| EtI | Ethylated Product | 58 | 72 |

| Allyl-Br | Allylated Product | 40 | 86 |

| Bn-Br | Benzylated Product | 24 | 86 |

Data sourced from a study on the diastereoselective alkylation of the dianion of N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide. scielo.br

The diastereoselectivity of this reaction is influenced by the chelation of the lithium cation between the nitrogen and oxygen atoms of the dianion, which creates a rigid conformation that directs the approach of the electrophile. scielo.br Chemical correlation studies have confirmed that the alkylation preferentially occurs on the Si face of the enolate. scielo.br